4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethoxy)benzoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through a reaction with methylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, dichloromethane).
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Products with cleaved trifluoromethoxy groups.
Scientific Research Applications
4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
4-Bromo-2-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
4-bromo-N-methyl-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYWYANPQKYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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